molecular formula C10H6Cl3N B8622452 3,7-Dichloro-8-(chloromethyl)quinoline

3,7-Dichloro-8-(chloromethyl)quinoline

Cat. No.: B8622452
M. Wt: 246.5 g/mol
InChI Key: SQQMOCHTAKMTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,7-Dichloro-8-(chloromethyl)quinoline involves the following steps :

    Starting Materials: 7-chloro-8-methylquinoline and o-dichlorobenzene.

    Catalyst: Azobisisobutyronitrile.

    Reaction Conditions: The reaction mixture is heated, and chlorine gas is passed through it. The reaction is monitored using gas chromatography to ensure that the unreacted quinoline content is less than or equal to 1%.

    Product Isolation: The reaction mixture is then subjected to desolubilization to recover o-dichlorobenzene, resulting in a mixture of 3,7-dichloro-8-chloromethylquinoline and 3,7-dichloro-8-dichloromethylquinoline.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .

Comparison with Similar Compounds

3,7-Dichloro-8-(chloromethyl)quinoline is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of quinclorac. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C10H6Cl3N

Molecular Weight

246.5 g/mol

IUPAC Name

3,7-dichloro-8-(chloromethyl)quinoline

InChI

InChI=1S/C10H6Cl3N/c11-4-8-9(13)2-1-6-3-7(12)5-14-10(6)8/h1-3,5H,4H2

InChI Key

SQQMOCHTAKMTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)CCl)Cl

Origin of Product

United States

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